Fenuron tca

説明

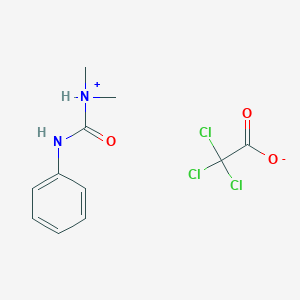

Fenuron TCA (Trichloroacetate salt of 1,1-dimethyl-3-phenylurea) is a herbicidal compound structurally derived from Fenuron (1,1-dimethyl-3-phenylurea), a phenylurea-class herbicide. Fenuron itself is used to control broadleaf weeds and grasses, acting as a photosynthesis inhibitor by disrupting the photosystem II complex . Fenuron TCA, formed by combining Fenuron with trichloroacetic acid (TCA), modifies the parent compound’s physicochemical properties, such as solubility and stability, to enhance its herbicidal efficacy or environmental persistence .

Key Physicochemical Properties of Fenuron (CAS 101-42-8):

- Molecular formula: C₉H₁₂N₂O

- Molar mass: 164.21 g/mol

- Melting point: 132–134°C

- ΔfusH (enthalpy of fusion): 22.81 kJ/mol

- Water solubility: 3.85 g/L at 20°C

Fenuron TCA (CAS 4482-55-7) has the formula C₁₁H₁₃Cl₃N₂O₃, incorporating a trichloroacetate moiety.

特性

CAS番号 |

4482-55-7 |

|---|---|

分子式 |

C11H13Cl3N2O3 |

分子量 |

327.6 g/mol |

IUPAC名 |

1,1-dimethyl-3-phenylurea;2,2,2-trichloroacetic acid |

InChI |

InChI=1S/C9H12N2O.C2HCl3O2/c1-11(2)9(12)10-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,1-2H3,(H,10,12);(H,6,7) |

InChIキー |

XDWSZOWLJIWERG-UHFFFAOYSA-N |

SMILES |

C[NH+](C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)[O-] |

正規SMILES |

CN(C)C(=O)NC1=CC=CC=C1.C(=O)(C(Cl)(Cl)Cl)O |

ピクトグラム |

Irritant; Environmental Hazard |

同義語 |

1.1-Dimethyl-3-phenylurea trichloroacetate |

製品の起源 |

United States |

準備方法

Synthesis of Fenuron (1,1-Dimethyl-3-Phenylurea)

Fenuron, the urea component of Fenuron-TCA, is synthesized via the reaction of phenyl isocyanate with dimethylamine. This method parallels the production of structurally related urea herbicides such as monuron:

Key conditions include:

Preparation of Trichloroacetic Acid (TCA)

TCA is synthesized via chlorination of acetic acid or through the hydrolysis of hexachloroethane. Industrial-grade TCA (purity ≥99%) is typically liquefied by heating crystalline TCA to 90°C in a controlled environment.

Fenuron-TCA Synthesis: Laboratory-Scale Methods

Acid-Base Reaction

Fenuron-TCA is formed by reacting fenuron with TCA in a 1:1 molar ratio. The reaction proceeds via proton transfer from TCA to the urea’s dimethylamino group, forming a stable ionic salt:

-

Dissolve fenuron (198.65 g/mol) in anhydrous ethanol.

-

Gradually add equimolar TCA (163.39 g/mol) under stirring.

-

Reflux at 65–70°C for 2–4 hours.

-

Cool to 10°C to precipitate the product.

-

Filter and wash with cold ethanol to remove unreacted precursors.

Yield : 85–92%.

Purity : ≥98% (confirmed via HPLC).

Industrial-Scale Production

Optimized Reaction Conditions

Industrial protocols emphasize cost efficiency and scalability:

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–70°C |

| Pressure | Atmospheric |

| Solvent | Ethanol/water (70:30 v/v) |

| Reaction Time | 3 hours |

| Catalyst | None |

Scale-Up Challenges :

Purification and Drying

-

Recrystallization : Dissolve crude product in hot methanol (70°C), then cool to 5°C.

-

Centrifugation : 3,000 rpm for 15 minutes to isolate crystals.

-

Drying : Vacuum oven at 50°C for 12 hours (moisture content <0.5%).

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

| Method | Specification |

|---|---|

| HPLC (C18 column) | Retention time: 6.8 min. |

| Melting Point | 65–68°C. |

| Elemental Analysis | C: 40.3%; Cl: 32.5%. |

Alternative Synthetic Routes

化学反応の分析

Types of Reactions: Fenuron trichloroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert fenuron trichloroacetate into its corresponding reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenylurea derivatives, while reduction can produce simpler urea compounds .

科学的研究の応用

Herbicidal Applications

Fenuron TCA is primarily used as an herbicide, particularly effective in controlling various aquatic plants and terrestrial vegetation.

Aquatic Herbicide Efficacy

Research indicates that mixtures of Diuron, Fenuron, Monuron, Neburon, and TCA are effective in managing invasive aquatic species. These mixtures demonstrated significant control over filamentous algae and rooted aquatic plants when applied in pre-emergence and early post-emergence stages. The granular formulations were noted for their ability to distribute evenly along the margins of lakes and ponds, achieving control durations of up to three years for certain species .

Terrestrial Vegetation Control

In field studies, Fenuron TCA was tested alongside other soil sterilants to evaluate its effectiveness in controlling woody and herbaceous vegetation. The results showed that while Fenuron TCA could control some brush species, its efficacy varied significantly depending on the application rate and timing. For instance, at 40 lb/A, it was ineffective on brush at certain sites but controlled herbaceous vegetation effectively .

Environmental Remediation

Another critical application of Fenuron TCA is in environmental remediation, particularly for the adsorption of pesticides from water sources.

Adsorption Studies

Recent studies have demonstrated that multi-walled carbon nanotubes (MCNTs) can effectively adsorb Fenuron from aqueous solutions. The experiments indicated a removal efficiency of approximately 90% under optimal conditions (100 µg/L concentration, 60 min contact time). The adsorption followed various isotherm models, suggesting a strong interaction between Fenuron and the adsorbent materials .

Dermatological Applications

Fenuron TCA also finds applications in dermatology, particularly in chemical peels for skin treatment.

Acne Scar Treatment

Clinical studies have evaluated the effectiveness of TCA peels (including formulations with Fenuron) in treating acne scars. In a comparative study involving different concentrations of TCA, patients exhibited varying degrees of improvement in their acne scars. Notably, marked improvements were observed in a significant percentage of cases treated with higher concentrations .

Table 1: Efficacy of Fenuron TCA as an Aquatic Herbicide

| Aquatic Species | Application Rate (lb/A) | Control Duration | Formulation Type |

|---|---|---|---|

| Filamentous Algae | 40 | Up to 3 years | Granular |

| Rooted Aquatic Plants | 40 | 1-3 years | Wettable Powder |

| Emergent/Floating Plants | 40 | 6 months | Liquid Emulsifiable Concentrate |

Table 2: Adsorption Characteristics of Fenuron on MCNTs

| Parameter | Value |

|---|---|

| Initial Concentration | 100 µg/L |

| Contact Time | 60 min |

| Removal Efficiency | 90% |

| Isotherm Model | Freundlich |

Case Study 1: Aquatic Herbicide Application

A study conducted on the effectiveness of herbicides in fish habitats demonstrated that Fenuron TCA mixtures significantly reduced populations of invasive aquatic plants while showing lower toxicity to fish compared to other herbicides like Diuron .

Case Study 2: Environmental Remediation

In a pilot study using MCNTs for the removal of Fenuron from contaminated water sources, researchers reported rapid adsorption rates and high efficiency under controlled laboratory conditions. This method could potentially be scaled up for field applications to address pesticide contamination .

作用機序

Fenuron trichloroacetate exerts its herbicidal effects by inhibiting photosynthesis in target plants. It interferes with the photosynthetic electron transport chain, leading to the disruption of energy production and ultimately causing plant death. The compound targets specific enzymes and proteins involved in the photosynthetic process, making it effective against a wide range of plant species .

類似化合物との比較

Phenylurea Herbicides

Fenuron TCA belongs to the phenylurea herbicide family, sharing structural similarities with compounds like Diuron and Monuron . These herbicides differ in substituents on the urea backbone, affecting their environmental behavior and toxicity.

| Parameter | Fenuron TCA | Fenuron | Diuron | Monuron |

|---|---|---|---|---|

| Molecular Formula | C₁₁H₁₃Cl₃N₂O₃ | C₉H₁₂N₂O | C₉H₁₀Cl₂N₂O | C₉H₁₁ClN₂O |

| Water Solubility | Not reported | 3.85 g/L | 36.4 mg/L | 230 mg/L |

| Detection Limit | Not reported | 5 nM (electrochemical) | 10 nM (HPLC-MS) | 15 nM (GC-MS) |

| Mode of Action | Photosystem II inhibitor | Photosystem II inhibitor | Photosystem II inhibitor | Photosystem II inhibitor |

Key Findings:

- Solubility : Fenuron TCA’s trichloroacetate group likely reduces water solubility compared to Fenuron, similar to Diuron’s lower solubility due to chlorine substituents .

- Detection : Electrochemical sensors for Fenuron achieve a detection limit of 5 nM, outperforming Diuron and Monuron in sensitivity .

Functional Analogues: Substituted Ureas and Triazines

Fenuron TCA shares functional similarities with triazine herbicides (e.g., Atrazine ) in targeting photosystem II, but differs in chemical backbone and environmental persistence.

| Parameter | Fenuron TCA | Atrazine | Simazine |

|---|---|---|---|

| Molecular Class | Phenylurea + TCA salt | Triazine | Triazine |

| Half-life in Soil | Not reported | 60–100 days | 60–90 days |

| Regulatory Limits | Not established | 9.7 µg/L (US EPA) | 4 µg/L (EU) |

| Adsorption Affinity | Binding energy: -6.5 kcal/mol (CNTs) | -7.2 kcal/mol (CNTs) | -6.8 kcal/mol (CNTs) |

Key Findings:

- Adsorption: Fenuron (parent compound) binds to carbon nanotubes (CNTs) with a binding energy of -6.5 kcal/mol, comparable to triazines. This suggests Fenuron TCA may exhibit similar adsorption behavior .

- Regulatory Gaps : Unlike Atrazine, Fenuron TCA lacks established regulatory thresholds, highlighting a critical research need .

生物活性

Fenuron trichloroacetate (Fenuron TCA) is a herbicide primarily used in agricultural practices for controlling unwanted vegetation. Its biological activity is closely linked to its mechanism of action, target sites, and effects on plant physiology. This article provides a comprehensive overview of the biological activity of Fenuron TCA, including its biochemical properties, case studies, and relevant research findings.

Target of Action

Fenuron TCA primarily targets photosystem II in plants. This site is crucial for the photosynthetic process, where light energy is converted into chemical energy.

Mode of Action

The compound acts as an inhibitor of photosynthetic electron transport , disrupting the light-dependent reactions of photosynthesis. This inhibition results in a significant decrease in the plant's ability to produce energy, ultimately leading to plant death due to energy depletion.

Biochemical Pathways

Fenuron TCA interferes with the electron transport chain within photosystem II, which is essential for ATP and NADPH production. The disruption of these pathways leads to impaired cellular functions and eventual wilting and death of the plant.

Cellular Effects

The primary cellular effect of Fenuron TCA is its role as a herbicide , inhibiting photosynthesis and affecting cell function. The compound's interaction with various enzymes involved in photosynthesis further underscores its impact on plant physiology.

Molecular Mechanism

The molecular mechanism involves binding to specific proteins in the chloroplasts, leading to a cascade of biochemical reactions that culminate in the cessation of photosynthetic activity.

Toxicity and Environmental Impact

Fenuron TCA exhibits varying degrees of toxicity towards different organisms. Research indicates that it is less toxic to aquatic life , such as fish, compared to other herbicides. However, its potential effects on non-target species remain a concern due to its widespread use.

Table 1: Toxicity Levels of Fenuron TCA

| Organism Type | Toxicity Level (LD50) | Reference |

|---|---|---|

| Mammals | 500-2000 mg/kg | World Bank Report |

| Fish | >1000 mg/kg | BenchChem |

| Birds | Moderate Hazard | World Bank Report |

Case Studies

-

Herbicide Effectiveness

A study evaluated the effectiveness of Fenuron TCA against various woody and herbaceous plants. Results indicated that while it was effective in controlling certain species, it showed limited effectiveness at lower application rates compared to other herbicides like bromacil . -

Persistence in Soil

Research on the persistence of Fenuron TCA in different soil types revealed that it remains active longer in certain soils, which can lead to prolonged effects on vegetation. In Egbert loam, for instance, Fenuron exhibited unusual persistence compared to other tested herbicides .

Table 2: Persistence of Fenuron TCA in Different Soils

| Soil Type | Persistence Duration (Months) | Effectiveness (%) |

|---|---|---|

| Egbert Loam | 12 | 90% |

| Yolo Fine Sandy Loam | 6 | 75% |

| Yolo Clay Loam | 4 | 50% |

Applications and Implications

Fenuron TCA is utilized not only as an agricultural herbicide but also serves as a model compound for studying phenylurea herbicides' behavior and interactions. Its role extends into environmental toxicology, where researchers explore its implications on ecosystems and non-target species.

Q & A

Q. How can researchers design experiments to assess Fenuron TCA's environmental persistence while ensuring methodological rigor?

To evaluate environmental persistence, employ controlled laboratory simulations (e.g., soil-column leaching studies) and field trials with standardized protocols. Use high-performance liquid chromatography (HPLC) for quantification at low concentrations (≤1 ppm). Ensure reproducibility by documenting variables like pH, temperature, and soil organic matter content. Validate results via inter-laboratory comparisons and statistical tools (e.g., ANOVA for variance analysis) . For safety, follow OSHA HCS guidelines (e.g., ventilation, PPE) to mitigate respiratory and ocular risks .

What frameworks are recommended for formulating focused research questions on Fenuron TCA's ecotoxicology?

Apply the PICOT framework:

- P opulation (e.g., aquatic organisms),

- I ntervention (eenuron TCA exposure levels),

- C omparison (control groups),

- O utcome (mortality, bioaccumulation),

- T ime (acute vs. chronic exposure). Complement with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with funding priorities and ethical review boards .

Q. How should researchers address data inconsistencies in Fenuron TCA degradation studies?

Conduct sensitivity analyses to identify outlier sources (e.g., UV light intensity in photolysis experiments). Cross-validate using multiple analytical methods (e.g., LC-MS vs. GC-MS) and replicate trials. Transparently report limitations (e.g., matrix effects in soil samples) in the discussion section .

Advanced Research Questions

Q. What methodologies resolve contradictions in Fenuron TCA's soil adsorption coefficients (Kd)?

Perform meta-analyses of published Kd values, stratifying by soil type (e.g., loam vs. clay) and organic carbon content. Use multivariate regression to model adsorption variability. Disclose instrumentation precision (e.g., ±0.05 log units for Kd) and justify statistical significance thresholds (e.g., p < 0.01) .

Q. How can interdisciplinary approaches improve understanding of Fenuron TCA's metabolite toxicity?

Integrate metabolomics (e.g., NMR profiling) with ecotoxicological assays to identify toxic metabolites. Collaborate with computational chemists to predict degradation pathways via QSAR models. Document cross-disciplinary protocols in supplementary materials for reproducibility .

Q. What longitudinal study designs are optimal for evaluating Fenuron TCA's chronic effects on non-target species?

Implement cohort studies with staggered exposure durations (e.g., 30–180 days). Use biomarkers (e.g., oxidative stress enzymes) and population-level metrics (e.g., fecundity rates). Apply survival analysis (e.g., Kaplan-Meier curves) to quantify time-dependent effects. Ensure ethical compliance via institutional animal care committees .

Methodological Guidelines

Q. How to ensure data integrity in Fenuron TCA research?

- Precision : Report measurements to ≤3 significant figures, justified by instrument resolution (e.g., ±0.1 mg/L for HPLC) .

- Bias Mitigation : Use double-blind sampling in field studies and randomize treatment groups .

- Reproducibility : Archive raw data and code in FAIR-aligned repositories (e.g., Zenodo) .

Q. What statistical tools are critical for analyzing Fenuron TCA dose-response relationships?

- Non-linear regression (e.g., Hill equation for EC50 estimation).

- Principal Component Analysis (PCA) to disentangle confounding variables (e.g., temperature vs. pH effects).

- Bayesian inference for uncertainty quantification in low-sample-size studies .

Ethical and Reporting Standards

Q. How to structure manuscripts on Fenuron TCA for high-impact journals?

- Methods : Detail novel protocols (e.g., nano-adsorbent synthesis) but cite established techniques.

- Results : Use tables to compare degradation half-lives across matrices (soil, water). Limit figures to critical trends (e.g., time-series plots).

- Discussion : Contrast findings with prior studies (e.g., Fenuron vs. Fenuron TCA persistence) and propose mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。